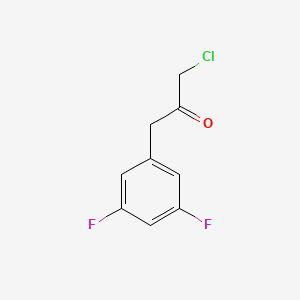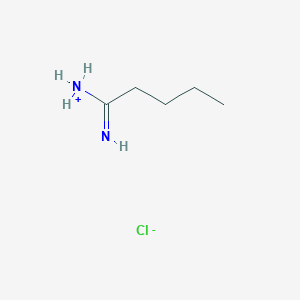
pentanimidoylazanium;chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pentanimidoylazanium;chloride typically involves the reaction of pentanamide with thionyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Pentanamide+Thionyl Chloride→this compound+Sulfur Dioxide+Hydrogen Chloride
The reaction is usually conducted at a temperature range of 0-5°C to prevent the decomposition of the product. The reaction mixture is then purified using standard techniques such as recrystallization or distillation.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improves the overall yield of the product. The use of automated systems also reduces the risk of human error and enhances the safety of the production process.
Chemical Reactions Analysis
Types of Reactions
Pentanimidoylazanium;chloride undergoes several types of chemical reactions, including:
Substitution Reactions: The chloride ion can be substituted by other nucleophiles such as hydroxide, amine, or alkoxide ions.
Hydrolysis: In the presence of water, this compound can hydrolyze to form pentanamide and hydrochloric acid.
Oxidation and Reduction: Although less common, this compound can participate in oxidation-reduction reactions under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, ammonia, and alcohols. These reactions are typically carried out at room temperature.
Hydrolysis: Water or aqueous solutions are used, and the reaction is often conducted at elevated temperatures to increase the reaction rate.
Oxidation and Reduction: Strong oxidizing or reducing agents such as potassium permanganate or sodium borohydride may be used under controlled conditions.
Major Products Formed
Substitution Reactions: Depending on the nucleophile, products such as pentanamide, pentanimidoylamine, or pentanimidoyl ether can be formed.
Hydrolysis: The primary products are pentanamide and hydrochloric acid.
Oxidation and Reduction: The products vary based on the specific reaction conditions and reagents used.
Scientific Research Applications
Pentanimidoylazanium;chloride has several applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various imidoyl derivatives.
Biology: It serves as a precursor for the synthesis of biologically active compounds, including pharmaceuticals and agrochemicals.
Medicine: Research is ongoing to explore its potential as an intermediate in the synthesis of new therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of pentanimidoylazanium;chloride involves the interaction of the imidoyl group with various molecular targets. The chloride ion can act as a leaving group, facilitating nucleophilic substitution reactions. The imidoyl group can also participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and stability.
Comparison with Similar Compounds
Similar Compounds
Benzimidoyl Chloride: Similar in structure but contains a benzene ring instead of a pentane chain.
Formimidoyl Chloride: Contains a formyl group instead of a pentanoyl group.
Acetimidoyl Chloride: Contains an acetyl group instead of a pentanoyl group.
Uniqueness
Pentanimidoylazanium;chloride is unique due to its specific chain length and the presence of the imidoyl group. This combination imparts distinct chemical properties, making it suitable for specialized applications in organic synthesis and industrial processes.
Properties
IUPAC Name |
pentanimidoylazanium;chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2.ClH/c1-2-3-4-5(6)7;/h2-4H2,1H3,(H3,6,7);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFHQVTXPIOPINO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=N)[NH3+].[Cl-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC(=N)[NH3+].[Cl-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13ClN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.62 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

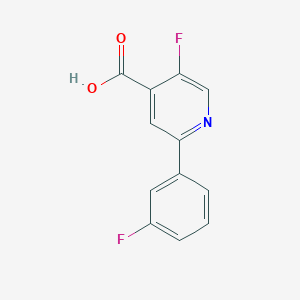
![3-Amino-2'-fluoro-[1,1'-biphenyl]-2-carbonitrile](/img/structure/B7838486.png)
![4-Amino-3'-fluoro-[1,1'-biphenyl]-3-carbonitrile](/img/structure/B7838488.png)
![2,3',5-Trifluoro-[1,1'-biphenyl]-4-amine](/img/structure/B7838490.png)
![5-(Trifluoromethyl)-[1,1'-biphenyl]-2-amine](/img/structure/B7838497.png)

![6-Iodo-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine](/img/structure/B7838517.png)
![[2-(Ethylthio)ethyl]methylamine](/img/structure/B7838521.png)
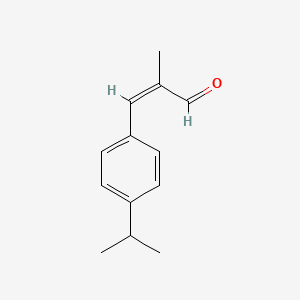
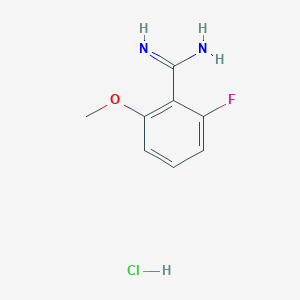
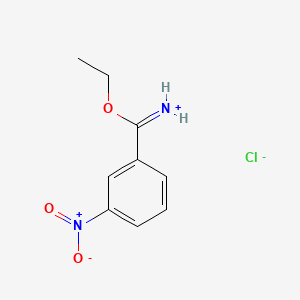
![[1-Ethoxy-2-(4-fluorophenyl)ethylidene]azanium;chloride](/img/structure/B7838565.png)
